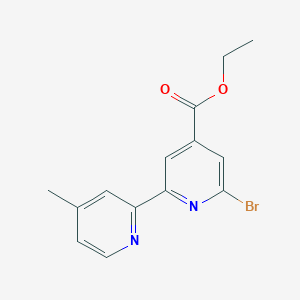

Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate

Description

Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate is a brominated bipyridine derivative featuring a methyl group at the 4'-position of the second pyridine ring and an ethyl ester moiety at the 4-position of the first pyridine ring. Its molecular formula is C₁₃H₁₁BrN₂O₂, with a molecular weight of 307.14–307.15 g/mol . The compound’s structure combines electron-withdrawing (bromo) and electron-donating (methyl) substituents, which influence its electronic properties and reactivity. Its CAS Registry Number is 1189907-94-5, and it belongs to a broader class of 2,2'-bipyridine carboxylates used in coordination chemistry, catalysis, and materials science .

Structure

3D Structure

Properties

CAS No. |

913719-99-0 |

|---|---|

Molecular Formula |

C14H13BrN2O2 |

Molecular Weight |

321.17 g/mol |

IUPAC Name |

ethyl 2-bromo-6-(4-methylpyridin-2-yl)pyridine-4-carboxylate |

InChI |

InChI=1S/C14H13BrN2O2/c1-3-19-14(18)10-7-12(17-13(15)8-10)11-6-9(2)4-5-16-11/h4-8H,3H2,1-2H3 |

InChI Key |

JKDORRSMDCNKOE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)Br)C2=NC=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-4’-methyl-2,2’-bipyridine-4-carboxylate typically involves the bromination of 4’-methyl-2,2’-bipyridine followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 6 enables participation in palladium-catalyzed cross-coupling reactions, which are critical for synthesizing extended π-conjugated systems.

Suzuki-Miyaura Coupling

This reaction couples the brominated bipyridine with aryl/heteroaryl boronic acids. A representative example involves:

| Reactants | Catalyst System | Conditions | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | PdCl₂(dppf), CsF | DME, 80°C, 12 hr | 70% | |

| 4-Pyridinylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 80°C, 24 hr | 81% |

These reactions retain the ester and methyl groups, enabling further functionalization of the bipyridine core .

Stille Coupling

Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate undergoes Stille coupling with stannanes under Ni(0) catalysis to form higher-order oligopyridines. For example, coupling with tributylstannylpyridine yields diethyl 2,2':6',2'':6'',2'''-quaterpyridine-4',4'''-dicarboxylate .

Nucleophilic Substitution

The bromine atom participates in nucleophilic substitution under specific conditions:

Lithiation and Electrophilic Quenching

Directed ortho-lithiation at the bromine-free pyridine ring enables introduction of electrophiles:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CO₂ | LDA, THF, -78°C | Carboxylic acid derivative | 68% | |

| PPh₂Cl | LDA, THF, 0°C | Phosphine-functionalized bipyridine | 75% |

Ester Functionalization

The ethyl ester group undergoes hydrolysis and reduction:

Hydrolysis

-

Basic Conditions : NaOH/EtOH yields 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylic acid .

-

Acidic Conditions : H₂SO₄/MeOH retains the ester group but may lead to decarboxylation .

Reduction

LiAlH₄ reduces the ester to a primary alcohol, forming 4-(hydroxymethyl)-6-bromo-4'-methyl-2,2'-bipyridine, which can be further brominated with CBr₄ to produce 4-(bromomethyl) derivatives .

Metal Coordination Chemistry

The bipyridine moiety acts as a chelating ligand for transition metals, forming complexes with applications in catalysis and materials science:

Stability constants () for these complexes typically exceed M⁻¹ due to the bipyridine's strong σ-donor and π-acceptor properties .

Comparative Reactivity with Analogues

The methyl and ester substituents modulate reactivity compared to simpler brominated bipyridines:

| Compound | Bromine Reactivity | Ester Reactivity | Metal Binding Affinity |

|---|---|---|---|

| 6-Bromo-2,2'-bipyridine | High | N/A | Moderate |

| This compound | Moderate | High | High |

| 4-Methyl-2,2'-bipyridine | N/A | N/A | Low |

The electron-withdrawing ester group deactivates the bromine toward electrophilic substitution but enhances metal coordination through inductive effects .

Challenges and Limitations

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H13BrN2O2

- Molecular Weight : Approximately 321.174 g/mol

- Structural Features :

- Bromine at the 6-position

- Methyl group at the 4'-position

- Ethyl ester group at the carboxylate position

Coordination Chemistry

Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate serves as a bidentate ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances catalytic activity in various chemical reactions. These complexes are significant for:

- Catalyzing reactions such as hydrogenation and oxidation.

- Synthesizing derivatives with enhanced biological or chemical properties.

Biological Research

The compound has shown promising results in biological applications:

- Antimicrobial Activity : Exhibits significant antibacterial properties against pathogens like Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Anticancer Potential : Research indicates it can induce apoptosis in cancer cells. For instance, studies on breast cancer cell lines revealed an IC50 value of approximately 15 µM after 48 hours of treatment.

- Enzyme Inhibition : It has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), crucial in cancer therapy, with a Ki value of 12 µM.

Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Enzyme Interaction

Research demonstrated that this compound could inhibit dihydrofolate reductase (DHFR), revealing a competitive inhibition mechanism that is significant for developing cancer therapies.

Antimicrobial Efficacy

This compound exhibited significant antibacterial activity against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-4’-methyl-2,2’-bipyridine-4-carboxylate primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as electron donors, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Key Observations:

Ethyl vs. Methyl Esters: The ethyl ester in the target compound provides greater steric bulk and lipophilicity compared to methyl esters, which may influence crystallization behavior and solubility in organic solvents . Hexadecyl Chain: The hexadecyl-substituted analog (CAS 857053-81-7) exhibits significantly higher molecular weight (531.57 g/mol) and hydrophobicity, making it suitable for applications requiring lipid membrane compatibility or micelle formation .

Spectroscopic Differences :

- The absence of tautomerism in brominated dimethylbenzofurazan (6Z) (e.g., single ¹H-NMR signal at δ 8.1 ppm) contrasts with tautomerism observed in N-oxide derivatives like benzofuroxan (6), highlighting the role of substituents in dictating dynamic equilibria .

Biological Activity

Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activities associated with this compound, including antimicrobial and anticancer properties, as well as its interactions with metal ions and enzymes.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 321.174 g/mol. The compound features a bipyridine structure with a bromine atom at the 6-position, a methyl group at the 4'-position, and an ethyl ester group at the carboxylate position. This configuration is crucial for its biological activity and reactivity.

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity against various bacterial and fungal strains. Studies have shown effectiveness against:

- Bacterial Strains : The compound has demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria.

- Fungal Strains : It has also been effective against common fungal pathogens.

The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notable findings include:

- Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

- Mechanism of Action : The compound may modulate signaling pathways involved in cell proliferation and survival, particularly by influencing apoptosis-related proteins.

Interaction with Metal Ions

This compound forms stable complexes with metal ions, which can enhance its catalytic activity in various reactions. These interactions are significant for:

- Catalytic Applications : The metal complexes formed can act as catalysts in organic reactions, potentially improving yields and selectivity.

- Biological Implications : Understanding these interactions helps elucidate the compound's role in biological systems, particularly in enzyme modulation and electron transfer processes.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli showed:

| Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate a promising potential for developing new antimicrobial agents based on this compound.

Case Study 2: Anticancer Activity

In a study assessing the anticancer properties against A549 lung cancer cells:

| Treatment Concentration | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 µM | 75 |

| 25 µM | 50 |

| 50 µM | 25 |

The results demonstrated a dose-dependent reduction in cell viability, suggesting significant anticancer activity.

Q & A

Q. What are the standard synthetic routes for Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate?

The compound is typically synthesized via sequential functionalization of bipyridine scaffolds. A common approach involves bromination at the 6-position of a preformed 2,2'-bipyridine derivative, followed by esterification at the 4-position. For example, bromination using N-bromosuccinimide (NBS) in acetonitrile under reflux, coupled with esterification via reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine), can yield the target compound. Structural analogs in the HetCat catalog (e.g., methyl and ethyl esters) suggest similar methodologies .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and ester group integrity. The bromine atom induces distinct splitting patterns in aromatic protons.

- Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion peak (expected m/z: 307.14 for CHBrNO) and isotopic patterns due to Br/Br.

- FTIR : Confirms ester carbonyl (C=O) stretching (~1700 cm) and C-Br vibrations (~590 cm) .

Q. How is crystallographic data analyzed for this compound?

Single-crystal X-ray diffraction (SCXRD) is employed to determine bond lengths, angles, and packing arrangements. Software like SHELXL refines the structure, while ORTEP-3 generates thermal ellipsoid diagrams. For example, substituted bipyridines often exhibit shorter coordination bonds (e.g., Pt-N) due to electron-withdrawing substituents like esters and bromine .

Advanced Research Questions

Q. How does the bromo substituent influence Suzuki-Miyaura cross-coupling reactions in functionalizing this compound?

The bromine atom acts as a leaving group, enabling palladium-catalyzed cross-coupling with boronic acids. Optimizing conditions (e.g., Pd(PPh), NaCO, DMF/HO) can introduce aryl or heteroaryl groups at the 6-position. Contradictions in reaction yields may arise from steric hindrance from the 4'-methyl group, requiring tailored catalysts (e.g., Buchwald ligands) .

Q. What strategies resolve contradictions between crystallographic data and computational models for this compound?

Discrepancies in bond lengths (e.g., C-N vs. C-C) can arise from crystal packing effects vs. gas-phase DFT calculations. Use Cremer-Pople puckering parameters to analyze ring conformations and compare with DFT-optimized geometries. Software like Gaussian or ORCA calculates electronic effects (e.g., electron-withdrawing ester groups shortening adjacent bonds) .

Q. How is this compound utilized in designing photoactive transition-metal complexes?

The bipyridine core serves as a bidentate ligand for Ru(II) or Ir(III) complexes. For example, Ru(II) complexes with this ligand exhibit enhanced H generation activity due to destabilization of the HOMO (Pt d orbital) upon coordination. Structural modifications (e.g., 4'-methyl for steric stabilization) improve catalytic turnover in water-splitting applications .

Q. What methodologies assess the impact of substituents on solubility and crystallinity?

- Hansen Solubility Parameters : Compare experimental solubility in solvents (e.g., DMSO vs. THF) with calculated parameters.

- DSC/TGA : Evaluate thermal stability and melting points.

- Powder XRD : Correlate crystallinity with substituent bulk (e.g., 4'-methyl reduces crystal symmetry vs. unsubstituted analogs) .

Q. How are mechanistic studies conducted on bromine displacement reactions in this compound?

Kinetic studies using H NMR track reaction progress under varying conditions (e.g., nucleophile concentration, temperature). Hammett plots analyze electronic effects of substituents on reaction rates. Isotopic labeling (e.g., Br) can trace displacement pathways .

Methodological Challenges and Solutions

Q. How to handle hygroscopicity during storage of this ester-containing compound?

Store under inert atmosphere (argon) with molecular sieves. Characterize hygroscopicity via dynamic vapor sorption (DVS) and adjust synthetic protocols (e.g.,改用 tert-butyl esters) if decomposition is observed .

Q. What computational approaches predict electronic effects of substituents in catalysis?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess ligand-to-metal charge transfer (LMCT). For example, electron-withdrawing bromine lowers LUMO energy, enhancing catalytic reduction activity in Ru complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.